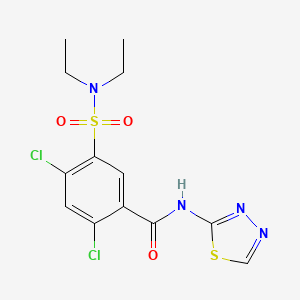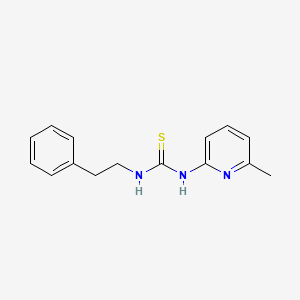![molecular formula C23H29ClN2O6S B1227464 3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B1227464.png)
3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide is a member of morpholines.
Scientific Research Applications
Chemical Reactions and Synthesis
- 3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide is involved in chemical reactions yielding various sulfonyl derivatives. For instance, N-Phenylmaltimide reacts with chlorosulfonic acid to give an excellent yield of sulfonyl chloride, which with certain amines, yields corresponding sulfonamides. This reaction pathway includes the use of morpholine and similar compounds (Cremlyn & Nunes, 1987).
Molecular Docking and Structure Analysis
- Docking studies and crystal structure analysis have been conducted on tetrazole derivatives, including compounds with similar structural components to this compound. These studies are crucial in understanding the orientation and interaction of molecules in the active site of enzymes, which is relevant for their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Development of Novel Compounds
- Research includes the synthesis of novel compounds incorporating sulfonyl groups, such as 1,5-benzothiazepines, which are synthesized through reactions involving sulfonyl chloride. These synthetic pathways are significant for developing new therapeutic agents (Chhakra et al., 2019).
Quantum Chemical Studies
- Quantum chemical studies, like those conducted on bicalutamide (a related compound), help in understanding the molecular properties and interactions of these compounds. This is essential for their application in medicinal chemistry, particularly in cancer treatment (Otuokere & Amaku, 2015).
Antimicrobial and Modulating Activity
- Compounds like 4-(Phenylsulfonyl) morpholine, with structural similarities, have been studied for their antimicrobial and modulating activities against various microorganisms, including multi-resistant strains. This research is pivotal in developing new antimicrobial agents (Oliveira et al., 2015).
properties
Molecular Formula |
C23H29ClN2O6S |
|---|---|
Molecular Weight |
497 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C23H29ClN2O6S/c1-3-31-21-16-20(26-10-12-30-13-11-26)22(32-4-2)15-19(21)25-23(27)9-14-33(28,29)18-7-5-17(24)6-8-18/h5-8,15-16H,3-4,9-14H2,1-2H3,(H,25,27) |
InChI Key |
VVBPVAVJVPCQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)OCC)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[2-furanyl(oxo)methyl]-1-indolyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1227381.png)
![2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile](/img/structure/B1227383.png)
![N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]-2-furancarboxamide](/img/structure/B1227385.png)


![6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1227388.png)
![N-[(3,5-dimethoxyanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1227390.png)

![N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide](/img/structure/B1227393.png)
![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)

![2-[[5-(3-Bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]-1-(4-fluorophenyl)ethanone](/img/structure/B1227402.png)
![6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B1227407.png)